1-Palmitoyl-3-Stearoyl-rac-Glycerin

Übersicht

Beschreibung

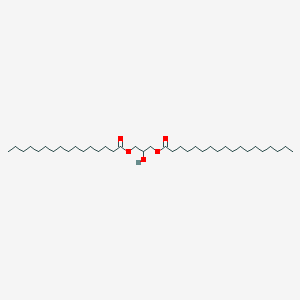

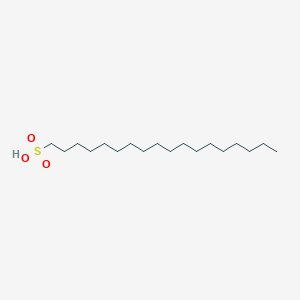

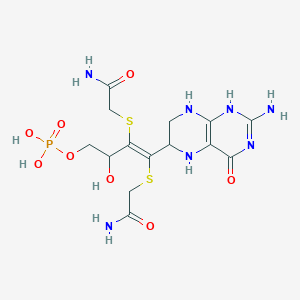

1-Palmitoyl-3-Stearoyl-rac-glycerol is a diacylglycerol compound that contains palmitic acid at the sn-1 position and stearic acid at the sn-3 position . It is commonly found in palm-based diacylglycerols produced from palm stearin, palm mid fraction, palm oil, and palm olein, as well as in wheat bran and brewer’s spent grain extracts . This compound is significant in the study of lipid biochemistry and has various applications in food and cosmetic industries.

Wissenschaftliche Forschungsanwendungen

1-Palmitoyl-3-Stearoyl-rac-Glycerin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Einlagerung in Zellmembranen und seine Rolle als Signalmolekül. Die Verbindung kann die Aktivität verschiedener Enzyme, die am Lipidstoffwechsel und an zellulären Signalwegen beteiligt sind, modulieren. Sie interagiert mit spezifischen Rezeptoren und Enzymen und beeinflusst Prozesse wie Lipidsynthese, -abbau und Energiehomöostase .

Ähnliche Verbindungen:

1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-Glycerin: Enthält Ölsäure an der sn-2-Position anstelle eines Wasserstoffatoms.

1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-Glycerin: Enthält Linolsäure an der sn-2-Position.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Fettsäurezusammensetzung einzigartig, die seine physikalischen und chemischen Eigenschaften beeinflusst. Das Vorhandensein von sowohl Palmitinsäure als auch Stearinsäure macht sie zu einer wertvollen Verbindung für die Untersuchung des Kristallisationsverhaltens von Fetten und des Phasenverhaltens von Lipidmischungen .

Wirkmechanismus

Target of Action

1-Palmitoyl-3-stearoyl-rac-glycerol is a type of diacylglycerol . Diacylglycerols are known to play a crucial role in various biological processes, including serving as a secondary messenger in intracellular signal transduction pathways .

Mode of Action

It is known that diacylglycerols, in general, can activate protein kinase c (pkc), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Biochemical Pathways

1-Palmitoyl-3-stearoyl-rac-glycerol, being a diacylglycerol, is involved in lipid metabolism pathways . It can be produced from phosphatidic acid via the action of phosphatidate phosphatase or from triacylglycerols via the action of lipases . Once formed, diacylglycerols can be further metabolized to generate a variety of other bioactive lipids .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body associated with lipoproteins, metabolized in the liver, and excreted in the feces .

Result of Action

The activation of PKC by diacylglycerols like 1-Palmitoyl-3-stearoyl-rac-glycerol can lead to a wide range of cellular responses, including cell growth, differentiation, and apoptosis . The specific effects would depend on the cell type and the specific isoform of PKC that is activated .

Action Environment

The action of 1-Palmitoyl-3-stearoyl-rac-glycerol can be influenced by various environmental factors. For instance, the presence of other lipids can affect its ability to interact with its targets . Additionally, factors such as pH and temperature can influence its stability and efficacy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Palmitoyl-3-Stearoyl-rac-Glycerin kann durch die Veresterung von Glycerin mit Palmitinsäure und Stearinsäure synthetisiert werden. Die Reaktion umfasst typischerweise die Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound durch die enzymatische Umesterung von Palmölfraktionen hergestellt. Dieses Verfahren beinhaltet die Verwendung von Lipase-Enzymen, um den Austausch von Fettsäuren zwischen Triglyceriden zu katalysieren, was zur Bildung des gewünschten Diacylglycerins führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Palmitoyl-3-Stearoyl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Peroxide und andere Oxidationsprodukte zu bilden.

Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator können die Esterbindungen in der Verbindung hydrolysiert werden, um freie Fettsäuren und Glycerin zu ergeben.

Umesterung: Die Verbindung kann Umesterungsreaktionen mit anderen Alkoholen eingehen, um verschiedene Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Hydrolyse: Saure Hydrolyse kann mit Salzsäure durchgeführt werden, während basische Hydrolyse mit Natriumhydroxid durchgeführt werden kann.

Umesterung: Methanol oder Ethanol können in Gegenwart eines Basenkatalysators wie Natriummethoxid als Alkohole verwendet werden.

Hauptprodukte:

Oxidation: Peroxide und andere Oxidationsprodukte.

Hydrolyse: Freie Fettsäuren (Palmitinsäure und Stearinsäure) und Glycerin.

Umesterung: Verschiedene Ester, abhängig vom verwendeten Alkohol.

Vergleich Mit ähnlichen Verbindungen

1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol: Contains oleic acid at the sn-2 position instead of a hydrogen atom.

1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol: Contains linoleic acid at the sn-2 position.

Uniqueness: 1-Palmitoyl-3-Stearoyl-rac-glycerol is unique due to its specific fatty acid composition, which influences its physical and chemical properties. The presence of both palmitic acid and stearic acid makes it a valuable compound for studying the crystallization behavior of fats and the phase behavior of lipid mixtures .

Eigenschaften

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTGWUUHOMAGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17708-08-6 | |

| Record name | Glyceryl 1,3-palmitostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCERYL 1,3-PALMITOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574ELF00YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)